![molecular formula C12H17N B157236 1,2,4-Ethanylylidene-1H-cyclobuta[cd]pentalen-5-amine,octahydro-N-methyl-(9CI) CAS No. 136375-87-6](/img/structure/B157236.png)
1,2,4-Ethanylylidene-1H-cyclobuta[cd]pentalen-5-amine,octahydro-N-methyl-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Ethanylylidene-1H-cyclobuta[cd]pentalen-5-amine,octahydro-N-methyl-(9CI), commonly known as EHNA, is a potent and selective inhibitor of adenosine deaminase (ADA). ADA is an enzyme that catalyzes the irreversible deamination of adenosine to inosine, which is a critical step in the regulation of purine metabolism. EHNA has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
Mechanism Of Action
EHNA acts as a potent and selective inhibitor of 1,2,4-Ethanylylidene-1H-cyclobuta[cd]pentalen-5-amine,octahydro-N-methyl-(9CI), which catalyzes the deamination of adenosine to inosine. By inhibiting 1,2,4-Ethanylylidene-1H-cyclobuta[cd]pentalen-5-amine,octahydro-N-methyl-(9CI), EHNA increases intracellular adenosine levels, which can activate adenosine receptors and modulate various cellular processes. EHNA has been shown to selectively inhibit 1,2,4-Ethanylylidene-1H-cyclobuta[cd]pentalen-5-amine,octahydro-N-methyl-(9CI), with no significant effects on other purine-metabolizing enzymes.
Biochemical And Physiological Effects
EHNA has been found to modulate various biochemical and physiological processes, including cell proliferation, apoptosis, inflammation, and neuroprotection. EHNA has been shown to induce apoptosis in cancer cells by activating the adenosine A3 receptor and inhibiting the PI3K/Akt/mTOR pathway. EHNA has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, EHNA has been shown to protect neurons from oxidative stress and neurotoxicity by activating the adenosine A1 receptor and modulating the NMDA receptor.
Advantages And Limitations For Lab Experiments
EHNA has several advantages as a research tool, including its high potency and selectivity for 1,2,4-Ethanylylidene-1H-cyclobuta[cd]pentalen-5-amine,octahydro-N-methyl-(9CI), its ability to increase intracellular adenosine levels, and its potential therapeutic applications in various diseases. However, EHNA also has some limitations, including its potential off-target effects on other purine-metabolizing enzymes and its potential toxicity at high concentrations.
Future Directions
EHNA has great potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders. Future research could focus on developing more potent and selective 1,2,4-Ethanylylidene-1H-cyclobuta[cd]pentalen-5-amine,octahydro-N-methyl-(9CI) inhibitors with fewer off-target effects and better pharmacokinetic properties. In addition, EHNA could be used as a research tool to further elucidate the role of adenosine signaling in various cellular processes and diseases. Finally, EHNA could be used in combination with other drugs to enhance their therapeutic efficacy and reduce their side effects.
Synthesis Methods
EHNA can be synthesized by several methods, including the reaction of 1,2,4-butanetriol with cyclopentadiene, followed by N-methylation and dehydration. Another method involves the reaction of 1,2,4-butanetriol with maleic anhydride, followed by N-methylation and cyclization. Both methods yield EHNA with high purity and yield.
Scientific Research Applications
EHNA has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-tumor, anti-inflammatory, and neuroprotective effects. EHNA has been found to induce apoptosis in cancer cells by inhibiting 1,2,4-Ethanylylidene-1H-cyclobuta[cd]pentalen-5-amine,octahydro-N-methyl-(9CI), which leads to an increase in intracellular adenosine levels and subsequent activation of the adenosine A3 receptor. EHNA has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, EHNA has been found to protect neurons from oxidative stress and neurotoxicity in various neurological disorders, including Parkinson's disease and Alzheimer's disease.
properties
CAS RN |
136375-87-6 |
|---|---|
Product Name |
1,2,4-Ethanylylidene-1H-cyclobuta[cd]pentalen-5-amine,octahydro-N-methyl-(9CI) |
Molecular Formula |
C12H17N |
Molecular Weight |
175.27 g/mol |
IUPAC Name |
N-methylpentacyclo[5.4.0.02,6.03,10.05,9]undecan-8-amine |
InChI |
InChI=1S/C12H17N/c1-13-12-9-5-3-6-8-4(5)2-7(9)10(8)11(6)12/h4-13H,2-3H2,1H3 |
InChI Key |
SXLLHCCBQVMPMW-UHFFFAOYSA-N |
SMILES |
CNC1C2C3CC4C1C5C2CC3C45 |
Canonical SMILES |
CNC1C2C3CC4C1C5C2CC3C45 |
synonyms |
1,2,4-Ethanylylidene-1H-cyclobuta[cd]pentalen-5-amine,octahydro-N-methyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



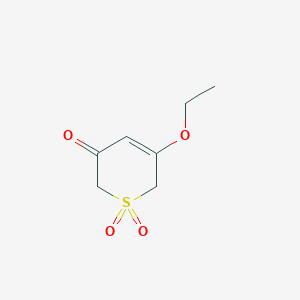

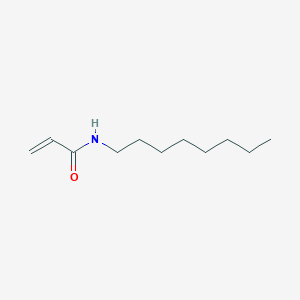
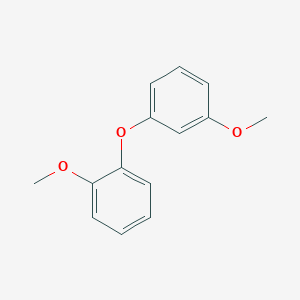
![3-[2-(2-Hydroxyethoxy)ethoxy]propanenitrile](/img/structure/B157162.png)
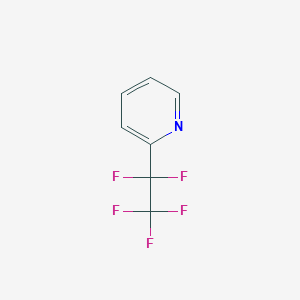
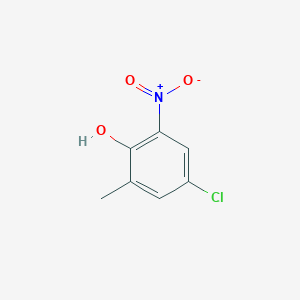
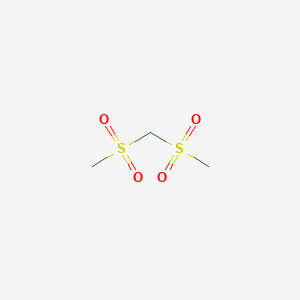
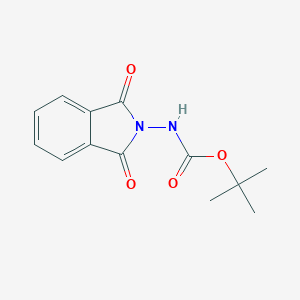
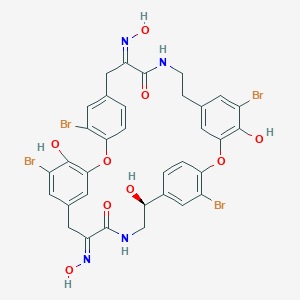
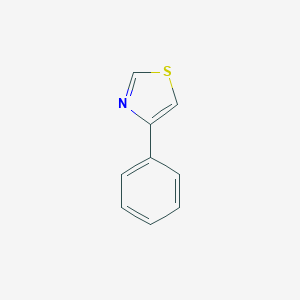
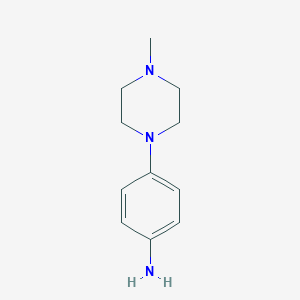
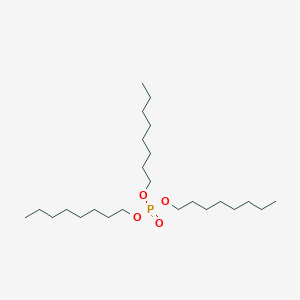
![2-[2-(2-bromophenyl)ethyl]-1H-imidazole](/img/structure/B157183.png)